2-Pentene, 1-bromo-

Description

The exact mass of the compound 2-Pentene, 1-bromo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Pentene, 1-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentene, 1-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

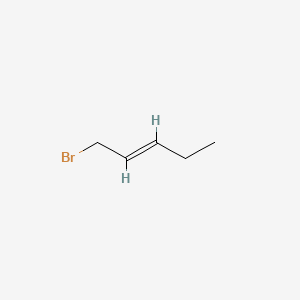

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-bromopent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBPZRNURKMEFD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032587 | |

| Record name | (2E)-1-Bromo-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20599-27-3, 7348-71-2 | |

| Record name | 2-Pentene, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020599273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-1-Bromo-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-pentene, predominantly trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-1-bromopent-2-ene: A Versatile Reagent in Organic Synthesis

This technical guide provides a comprehensive overview of (E)-1-bromopent-2-ene, a valuable and versatile reagent in the field of organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, physicochemical properties, synthesis, reactivity, and practical applications of this compound, emphasizing the rationale behind its synthetic utility and providing actionable experimental protocols.

Nomenclature and Identification

The precise identification of a chemical entity is paramount for reproducible scientific research. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: (E)-1-bromopent-2-ene[1][2][3]

This name is derived from the following structural features:

-

pent- : Indicates a five-carbon backbone.

-

-2-ene : Specifies a carbon-carbon double bond between the second and third carbon atoms.

-

1-bromo- : Denotes a bromine atom substituted at the first carbon position.

-

(E)- : From the German entgegen, this stereochemical descriptor indicates that the higher-priority substituents on the carbons of the double bond are on opposite sides.

Due to its utility and historical usage, (E)-1-bromopent-2-ene is also known by several synonyms in scientific literature and chemical catalogs.[1][4][5][6] Understanding these alternative names is crucial for comprehensive literature searches and procurement.

Common Synonyms:

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its safe handling, storage, and effective application in experimental design. The key properties of (E)-1-bromopent-2-ene are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉Br | [1][2][3][5] |

| Molecular Weight | 149.03 g/mol | [1][2][3] |

| Boiling Point | 122 °C (lit.) | [5][7] |

| Density | 1.26 g/mL at 25 °C (lit.) | [5][7] |

| Refractive Index (n20/D) | 1.4785 (lit.) | [5][7] |

| Flash Point | 23 °C (73.4 °F) - closed cup | [7] |

| CAS Number | 7348-71-2 | [7][8][9] |

Synthesis of (E)-1-bromopent-2-ene

The most common and efficient method for the synthesis of (E)-1-bromopent-2-ene is through the allylic bromination of (E)-pent-2-ene.[1] This reaction is a cornerstone of organic synthesis, and understanding its mechanism is key to optimizing reaction conditions and predicting potential side products.

Reaction Principle: Free Radical Halogenation

The synthesis typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or upon photochemical initiation.[1] The reaction proceeds via a free-radical chain mechanism, which is favored due to the stability of the intermediate allylic radical.

Reaction Mechanism

The synthesis of (E)-1-bromopent-2-ene can be dissected into three key stages: initiation, propagation, and termination.

Caption: Free radical mechanism for the synthesis of (E)-1-bromopent-2-ene.

Expert Insight: The use of NBS is critical here. It maintains a low, steady concentration of molecular bromine (Br₂), which is generated in situ. This is crucial to favor allylic substitution over the competing electrophilic addition of bromine across the double bond. High concentrations of Br₂ would lead to the formation of 2,3-dibromopentane.

Experimental Protocol: Synthesis of (E)-1-bromopent-2-ene

This protocol outlines a general procedure for the laboratory-scale synthesis of (E)-1-bromopent-2-ene.

Materials:

-

(E)-pent-2-ene

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel, round-bottom flask, condenser, and distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (E)-pent-2-ene in CCl₄.

-

Add N-bromosuccinimide and a catalytic amount of the radical initiator to the solution.

-

Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction. The reaction progress can be monitored by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure (E)-1-bromopent-2-ene.[1]

Reactivity and Applications in Synthesis

(E)-1-bromopent-2-ene is a bifunctional molecule, possessing both a reactive carbon-bromine bond and a carbon-carbon double bond.[1][7] This dual reactivity makes it a valuable building block in a variety of organic transformations, particularly in the synthesis of complex molecules and pharmaceutical intermediates.

Nucleophilic Substitution Reactions

The primary bromide in (E)-1-bromopent-2-ene is an excellent electrophile and readily undergoes nucleophilic substitution, predominantly via an Sₙ2 mechanism.[1] This allows for the facile introduction of a wide array of functional groups at the C1 position.

Caption: General workflow for a nucleophilic substitution reaction.

Grignard Reagent Formation

(E)-1-bromopent-2-ene can be converted into its corresponding Grignard reagent, (E)-pent-2-en-1-ylmagnesium bromide, by reacting it with magnesium metal in an ethereal solvent.[7] This organometallic reagent is a potent nucleophile and a valuable tool for forming new carbon-carbon bonds.[7]

Asymmetric Allylic Alkylation

In the field of drug development, the stereoselective synthesis of chiral molecules is of utmost importance. (E)-1-bromopent-2-ene is a key substrate in transition metal-catalyzed asymmetric allylic alkylation (AAA) reactions.[10] By employing chiral ligands with metals such as palladium or iridium, chemists can achieve high enantioselectivity in the formation of C-C, C-N, and C-O bonds.[10] This methodology provides access to a wide range of chiral building blocks for the synthesis of bioactive compounds.[10]

Safety and Handling

(E)-1-bromopent-2-ene is a flammable liquid and can cause irritation to the eyes and respiratory system.[1][5] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Keep it away from sources of ignition.[1][5] In case of accidental contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][5]

References

-

(E)-1-bromopent-2-ene;bromide - PubChem. [Link]

-

1-Bromo-pent-2-ene | C5H9Br | CID 140715 - PubChem. [Link]

-

(E)-1-bromo-2-pentene - ChemBK. [Link]

-

1-Bromo-2-pentene, predominantly trans | C5H9Br | CID 5463000 - PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1-Bromo-2-pentene, predominantly trans | C5H9Br | CID 5463000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-pent-2-ene | C5H9Br | CID 140715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 7348-78-9|(Z)-1-Bromopent-2-ene|BLD Pharm [bldpharm.com]

- 9. tnjchem.com [tnjchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Versatile Allylic Halide Building Block

An In-Depth Technical Guide to 1-Bromo-2-Pentene: Physicochemical Properties, Synthesis, and Reactivity

1-Bromo-2-pentene (C₅H₉Br) is a halogenated alkene that serves as a pivotal intermediate in organic synthesis.[1] Its structure, featuring both a reactive carbon-bromine bond at an allylic position and a carbon-carbon double bond, allows for a diverse range of chemical transformations. This dual functionality makes it a valuable C5 building block for constructing more complex molecular architectures, particularly in the fields of natural product synthesis and drug development.[1][2][3]

Due to the stereochemistry of the double bond, 1-bromo-2-pentene exists as two distinct geometric isomers: (E)-1-bromo-2-pentene (trans) and (Z)-1-bromo-2-pentene (cis).[4] Commercially, it is often supplied as a mixture of these isomers, with the more thermodynamically stable trans-isomer typically predominating.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in synthetic applications.

Part 1: Core Physicochemical and Spectroscopic Data

The effective application of 1-bromo-2-pentene in a research setting begins with a solid understanding of its fundamental physical and spectroscopic characteristics. These data are crucial for reaction planning, monitoring, and product characterization.

Quantitative Physicochemical Data

The key physical properties of 1-bromo-2-pentene are summarized in the table below. These values are typically for the common mixture of isomers or the predominantly trans form.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉Br | [5][6][7] |

| Molecular Weight | 149.03 g/mol | [5][6][7] |

| CAS Number | 7348-71-2 (E-isomer) 7348-78-9 (Z-isomer) 20599-27-3 (Isomer Mixture) | [1][5][6] |

| Appearance | Colorless to pale yellow liquid | [5][8] |

| Boiling Point | 122 °C (lit.) | [1][5][6][9] |

| Density | 1.26 g/mL at 25 °C (lit.) | [1][5][6] |

| Refractive Index (n²⁰/D) | 1.4785 (lit.) | [1][5] |

| Flash Point | 23 °C (73.4 °F) - closed cup | [1][6] |

| Melting Point | -106.7 °C (estimate) | [5][6] |

| Storage Temperature | 2-8 °C | [5] |

Spectroscopic Profile: A Guide to Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of 1-bromo-2-pentene and its reaction products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is highly informative. The allylic protons (–CH₂Br) adjacent to the bromine atom are deshielded and typically appear as a doublet around 3.9-4.1 ppm. The vinyl protons (–CH=CH–) resonate further downfield in the 5.5-5.9 ppm range. The coupling constants between these vinyl protons are a key diagnostic tool for distinguishing between the E and Z isomers.[1]

-

¹³C NMR : The carbon spectrum shows five distinct signals. The carbon atom bonded to the electronegative bromine atom appears in the 30-40 ppm range, while the sp² hybridized carbons of the double bond are found between 120-140 ppm.[1]

-

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups. A C=C stretching vibration is observed around 1650-1670 cm⁻¹. C-H stretching vibrations for the vinyl and alkyl protons are seen near 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretch is found in the fingerprint region, generally below 700 cm⁻¹.[1]

-

Mass Spectrometry (MS) : Mass spectrometry provides crucial information about the molecular weight and elemental composition. A key feature for a compound containing one bromine atom is the presence of two molecular ion peaks, M⁺ and M+2, of nearly equal intensity.[1] This isotopic pattern arises from the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.

Part 2: Synthesis and Reactivity

The utility of 1-bromo-2-pentene stems from its accessibility through established synthetic routes and its predictable reactivity.

Experimental Protocol: Synthesis via Allylic Bromination

A prevalent method for synthesizing 1-bromo-2-pentene is the allylic bromination of 2-pentene using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism.

Causality : NBS is chosen as the bromine source because it can maintain a low, constant concentration of Br₂ in the reaction mixture, which favors allylic substitution over electrophilic addition to the double bond. A non-polar solvent like carbon tetrachloride (CCl₄) is used to prevent the ionization of NBS. A radical initiator (like AIBN or light) is required to start the chain reaction.

Methodology :

-

Reaction Setup : In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2-pentene (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄).

-

Reagent Addition : Add N-bromosuccinimide (NBS) (1.0 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the flask.

-

Initiation : Gently heat the mixture to reflux (or irradiate with a UV lamp) to initiate the reaction. The reaction is often accompanied by the succinimide byproduct floating to the surface.

-

Monitoring : Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature and filter off the solid succinimide byproduct.

-

Purification : Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt (e.g., MgSO₄). Remove the solvent under reduced pressure. The resulting crude product, which may be a mixture of isomeric bromopentenes, can be purified by fractional distillation to yield 1-bromo-2-pentene.[1]

Workflow Diagram: Allylic Bromination of 2-Pentene

Caption: Workflow for the synthesis of 1-bromo-2-pentene via NBS bromination.

Core Reactivity and Synthetic Applications

The bifunctional nature of 1-bromo-2-pentene makes it a versatile synthetic intermediate.[1] Its reactivity is dominated by the C-Br bond and the C=C double bond.

-

Nucleophilic Substitution : As an allylic halide, the bromine atom is readily displaced by a wide array of nucleophiles via an Sₙ2 mechanism.[1][8] This allows for the facile introduction of various functional groups (e.g., -OH, -CN, -OR, -N₃), providing access to a large family of functionalized pentene derivatives. The allylic nature of the substrate enhances the rate of Sₙ2 reactions compared to its saturated analogue, 1-bromopentane.[10]

-

Grignard Reagent Formation : 1-bromo-2-pentene reacts with magnesium metal in an ethereal solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, pent-2-enylmagnesium bromide.[1] This organometallic compound is a powerful carbon nucleophile, widely used for creating new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[1][8]

Logical Reactivity Pathways

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-BROMO-2-PENTENE 95% PREDOMINANTLY | 7348-71-2 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chembk.com [chembk.com]

- 6. lookchem.com [lookchem.com]

- 7. (E)-1-bromo-2-pentene [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 7348-78-9 1-bromo-2-pentene 1-bromo-2-pentene - CAS Database [chemnet.com]

- 10. reddit.com [reddit.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 1-Bromo-2-pentene

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the (E) and (Z) isomers of 1-bromo-2-pentene. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. The guide synthesizes fundamental NMR principles with field-proven insights to offer a practical and authoritative resource.

Introduction: The Significance of Stereoisomerism in Spectroscopic Analysis

1-Bromo-2-pentene (C₅H₉Br) is a halogenated alkene that exists as two geometric isomers: (E)-1-bromo-2-pentene and (Z)-1-bromo-2-pentene. The spatial arrangement of substituents around the carbon-carbon double bond significantly influences the electronic environment of the nuclei, leading to distinct NMR spectra for each isomer.[1] A thorough understanding of these spectral differences is paramount for unambiguous identification and for predicting the reactivity and properties of these compounds in synthetic and medicinal chemistry.

This guide will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, present predicted ¹H and ¹³C NMR data based on analogous compounds and established principles, and provide a detailed experimental protocol for acquiring high-quality NMR spectra.

Foundational Principles of NMR Spectroscopy in the Context of 1-Bromo-2-pentene

The chemical shift (δ) in NMR spectroscopy is a measure of the resonance frequency of a nucleus relative to a standard, and it is highly sensitive to the local electronic environment. Key factors influencing the chemical shifts in 1-bromo-2-pentene include:

-

Electronegativity: The bromine atom is highly electronegative, leading to a deshielding effect on nearby protons and carbons. This deshielding results in a downfield shift (higher ppm values) for the adjacent methylene (-CH₂Br) protons and the C1 carbon.[1]

-

Hybridization: The sp² hybridized carbons of the double bond are more deshielded than sp³ hybridized carbons, causing them to resonate at a higher chemical shift in the ¹³C NMR spectrum.[1] Similarly, vinylic protons attached to sp² carbons are found further downfield in the ¹H NMR spectrum compared to alkyl protons.

-

Magnetic Anisotropy: The π-electron cloud of the double bond generates a magnetic field that can either shield or deshield nearby nuclei depending on their spatial orientation relative to the double bond. This effect is crucial in differentiating the (E) and (Z) isomers.

-

Spin-Spin Coupling: The interaction between the magnetic moments of non-equivalent neighboring nuclei leads to the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), is dependent on the number and orientation of the intervening bonds. For vinylic protons, the coupling constant for a trans relationship (in the E isomer) is significantly larger than for a cis relationship (in the Z isomer).[1]

Predicted ¹H NMR Spectroscopic Data

The following tables summarize the predicted ¹H NMR spectral data for the (E) and (Z) isomers of 1-bromo-2-pentene. These predictions are based on established chemical shift theory and data from analogous compounds.

(E)-1-Bromo-2-pentene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 (CH₂Br) | ~3.9 - 4.1 | Doublet (d) | J(H1, H2) ≈ 6-8 |

| H2 (=CH) | ~5.6 - 5.9 | Doublet of Triplets (dt) | J(H2, H3) ≈ 15 (trans), J(H2, H1) ≈ 6-8 |

| H3 (=CH) | ~5.4 - 5.7 | Doublet of Triplets (dt) | J(H3, H2) ≈ 15 (trans), J(H3, H4) ≈ 6-7 |

| H4 (CH₂) | ~2.0 - 2.2 | Quintet | J(H4, H3) ≈ 6-7, J(H4, H5) ≈ 7.5 |

| H5 (CH₃) | ~0.9 - 1.1 | Triplet (t) | J(H5, H4) ≈ 7.5 |

(Z)-1-Bromo-2-pentene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 (CH₂Br) | ~3.9 - 4.1 | Doublet (d) | J(H1, H2) ≈ 6-8 |

| H2 (=CH) | ~5.5 - 5.8 | Doublet of Triplets (dt) | J(H2, H3) ≈ 10-12 (cis), J(H2, H1) ≈ 6-8 |

| H3 (=CH) | ~5.3 - 5.6 | Doublet of Triplets (dt) | J(H3, H2) ≈ 10-12 (cis), J(H3, H4) ≈ 7-8 |

| H4 (CH₂) | ~2.1 - 2.3 | Quintet | J(H4, H3) ≈ 7-8, J(H4, H5) ≈ 7.5 |

| H5 (CH₃) | ~0.9 - 1.1 | Triplet (t) | J(H5, H4) ≈ 7.5 |

Justification for Predictions:

-

The allylic protons (H1) adjacent to the bromine are expected to be the most downfield of the sp³ protons due to the strong deshielding effect of the bromine atom.[1]

-

The vinylic protons (H2 and H3) will resonate at higher chemical shifts due to their sp² hybridization.

-

The key differentiating feature is the coupling constant between the vinylic protons (H2 and H3). A larger coupling constant of approximately 15 Hz is indicative of the trans arrangement in the (E) isomer, while a smaller coupling constant of around 10-12 Hz suggests the cis arrangement in the (Z) isomer.

-

The ethyl group protons (H4 and H5) will exhibit a characteristic quintet and triplet pattern, respectively, due to coupling with their neighbors.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectra for the isomers of 1-bromo-2-pentene are expected to show five distinct signals. The chemical shifts are influenced by the electronegativity of the bromine atom and the stereochemistry of the double bond.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) - (E) | Predicted Chemical Shift (δ, ppm) - (Z) |

| C1 (CH₂Br) | ~33 - 38 | ~31 - 36 |

| C2 (=CH) | ~125 - 130 | ~123 - 128 |

| C3 (=CH) | ~135 - 140 | ~133 - 138 |

| C4 (CH₂) | ~25 - 30 | ~23 - 28 |

| C5 (CH₃) | ~12 - 15 | ~11 - 14 |

Justification for Predictions:

-

The C1 carbon, directly attached to the electronegative bromine, will be the most downfield of the sp³ carbons, typically in the 30-40 ppm range.[1]

-

The sp² carbons of the double bond (C2 and C3) will resonate at significantly higher chemical shifts, generally between 120 and 140 ppm.[1]

-

Subtle differences in the chemical shifts between the (E) and (Z) isomers are expected due to steric effects (gamma-gauche effect). In the (Z) isomer, the C4 and C5 carbons are in a more sterically hindered environment, which can cause a slight upfield shift (lower ppm value) compared to the (E) isomer.

Experimental Protocol for NMR Spectroscopy

Obtaining high-quality, reproducible NMR spectra is contingent upon a standardized and meticulously executed experimental protocol.

Sample Preparation

-

Sample Concentration: For ¹H NMR, prepare a solution of 5-15 mg of 1-bromo-2-pentene in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

-

Solvent Selection: Chloroform-d (CDCl₃) is a commonly used and suitable solvent for halogenated alkenes. It is crucial to use a high-purity deuterated solvent to minimize interfering residual solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Procedure:

-

Accurately weigh the 1-bromo-2-pentene sample in a clean, dry vial.

-

Add the deuterated solvent and a small amount of TMS.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer the solution to a clean, high-precision 5 mm NMR tube.

-

NMR Spectrometer Setup and Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving complex multiplets.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is generally sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon, which also benefits from the Nuclear Overhauser Effect (NOE) for signal enhancement.

-

Number of Scans: A significantly larger number of scans (e.g., 128 or more) is required to obtain a good signal-to-noise ratio.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum should be manually phased to ensure all peaks are in pure absorption mode, and a baseline correction should be applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

-

Integration: For ¹H NMR, the relative area of each signal is integrated to determine the ratio of protons in different chemical environments.

Visualizing Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structures and the experimental process, the following diagrams are provided.

Caption: Chemical structures of (E)- and (Z)-1-bromo-2-pentene with atom numbering.

Caption: Workflow for NMR-based structural analysis of 1-bromo-2-pentene.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is an indispensable tool for the structural elucidation of 1-bromo-2-pentene and its isomers. The distinct differences in the vinylic proton coupling constants provide a definitive method for distinguishing between the (E) and (Z) isomers. The predicted chemical shifts, based on fundamental principles and data from analogous structures, offer a reliable guide for spectral assignment. By adhering to the detailed experimental protocol, researchers can acquire high-quality, reproducible NMR data, ensuring the integrity and accuracy of their findings. This guide serves as a valuable resource for professionals in the chemical and pharmaceutical sciences, facilitating the confident application of NMR spectroscopy in their research and development endeavors.

References

Sources

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Bromo-2-Pentene for Functional Group Identification

Abstract

This technical guide provides a comprehensive examination of the application of Infrared (IR) spectroscopy for the functional group identification of 1-bromo-2-pentene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and in-depth spectral interpretation of this unsaturated alkyl halide. By elucidating the causal relationships behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as an authoritative resource for leveraging IR spectroscopy in the characterization of complex organic molecules.

Introduction: The Analytical Power of Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. If the frequency of the radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in a distinct signal in the IR spectrum.[2] The position, intensity, and shape of these absorption bands are characteristic of the specific functional groups present within the molecule, making IR spectroscopy an invaluable tool for structural elucidation.[3][4]

1-Bromo-2-pentene (C₅H₉Br) is a bifunctional molecule containing both an alkene and an alkyl halide functional group.[5] This combination of functionalities makes it a versatile intermediate in organic synthesis. Accurate and efficient characterization of such molecules is paramount in research and development, particularly in the pharmaceutical industry where purity and structural integrity are critical. This guide will systematically dissect the IR spectrum of 1-bromo-2-pentene, providing the necessary expertise to confidently identify its key structural features.

Theoretical Framework: Vibrational Modes of 1-Bromo-2-Pentene

The IR spectrum of 1-bromo-2-pentene is a composite of the vibrational absorptions of its constituent functional groups. Understanding the expected spectral regions for these groups is the first step in a rigorous analysis.

2.1. Alkene Group (C=C and =C-H Bonds)

The presence of a carbon-carbon double bond introduces several characteristic vibrations:

-

C=C Stretching: The stretching vibration of the C=C double bond typically gives rise to a moderate absorption band in the region of 1680-1640 cm⁻¹.[6][7] For 1-bromo-2-pentene, this peak is expected around 1670-1650 cm⁻¹.[5] The intensity of this band can be variable and is influenced by the symmetry of the double bond.

-

Vinylic C-H Stretching: The stretching of the C-H bonds attached to the sp² hybridized carbons of the alkene (vinylic hydrogens) occurs at higher frequencies than their sp³ counterparts. These absorptions are typically found in the 3100-3000 cm⁻¹ region.[6][8][9] This is a key diagnostic feature for the presence of unsaturation.[6][10]

-

Vinylic C-H Bending (Out-of-Plane Wags): The out-of-plane bending vibrations of the vinylic C-H bonds are strong and appear in the 1000-650 cm⁻¹ region.[6][8] The exact position of these "wagging" vibrations can provide information about the substitution pattern of the alkene.[9][11] For a trans-disubstituted alkene like (E)-1-bromo-2-pentene, a strong, sharp band is expected around 965 ± 5 cm⁻¹.[8]

2.2. Alkyl Group (-CH₃ and -CH₂- Bonds)

The saturated hydrocarbon portions of the molecule also produce characteristic signals:

-

Alkyl C-H Stretching: The stretching vibrations of the C-H bonds on the sp³ hybridized carbons of the ethyl and bromomethyl groups are expected in the 2960-2850 cm⁻¹ range.[9][11] These bands are typically strong and readily observable.

-

Alkyl C-H Bending: Methylene (-CH₂-) scissoring vibrations appear around 1470-1448 cm⁻¹, while methyl (-CH₃) asymmetric and symmetric bending vibrations are also found in this general vicinity.[12]

2.3. Alkyl Halide Group (C-Br Bond)

The carbon-bromine bond gives rise to a characteristic absorption in the lower frequency "fingerprint" region of the spectrum:

-

C-Br Stretching: The C-Br stretching vibration is typically observed in the range of 690-515 cm⁻¹.[7][13][14] This absorption is often of moderate to strong intensity. Due to its position in the complex fingerprint region, it can sometimes be obscured by other vibrations, but its presence is a key indicator of the alkyl bromide functionality.

-

-CH₂-Br Wagging: An additional diagnostic band for terminal alkyl halides is the C-H wag of the –CH₂X group, which is observed between 1300-1150 cm⁻¹.[13][14]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The quality of the IR spectrum is directly dependent on the experimental technique and adherence to best practices. For a liquid sample like 1-bromo-2-pentene, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a highly effective and convenient method.[15][16]

3.1. Instrumentation

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is the instrument of choice.[1] Common ATR crystal materials include diamond and germanium.

3.2. Step-by-Step Experimental Workflow

-

Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This typically involves a warm-up period of at least 5 minutes.[17]

-

Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected.[17] This is done with the ATR crystal clean and uncovered. The background scan measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument's optical components. This spectrum is then automatically subtracted from the sample spectrum to provide a clean representation of the sample's absorbance.[17]

-

Sample Application: Place a single drop of 1-bromo-2-pentene directly onto the center of the ATR crystal.[18][19] For volatile liquids, it is important to proceed to the next step promptly to minimize evaporation.

-

Data Acquisition: Initiate the sample scan using the instrument's software.[17] The software will collect the interferogram and perform the Fourier transform to generate the IR spectrum. For routine analysis, an accumulation of 16-32 scans at a resolution of 4 cm⁻¹ is typically sufficient.

-

Data Processing and Analysis: The resulting spectrum will be displayed as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹). Label the significant peaks for interpretation.

-

Cleaning: After the analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination between samples.[18][20]

Spectral Interpretation: A Guided Analysis of 1-Bromo-2-Pentene

The interpretation of the IR spectrum of 1-bromo-2-pentene involves a systematic examination of the key regions identified in the theoretical framework.

4.1. Summary of Expected Absorption Bands

The following table summarizes the anticipated IR absorption bands for 1-bromo-2-pentene and their corresponding vibrational modes.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Alkene (=C-H) | Stretching | Medium |

| 2960 - 2850 | Alkyl (-C-H) | Stretching | Strong |

| 1680 - 1640 | Alkene (C=C) | Stretching | Medium to Weak |

| 1470 - 1430 | Alkyl (-CH₂-, -CH₃) | Bending (Scissoring/Asymmetric) | Medium |

| 1300 - 1150 | Alkyl Halide (-CH₂-Br) | C-H Wagging | Medium |

| 1000 - 650 | Alkene (=C-H) | Out-of-Plane Bending | Strong |

| 690 - 515 | Alkyl Halide (C-Br) | Stretching | Medium to Strong |

4.2. Logical Workflow for Spectral Interpretation

The process of identifying the functional groups in 1-bromo-2-pentene from its IR spectrum can be visualized as a logical workflow. This workflow begins with the raw spectral data and proceeds through a series of decision points based on the presence or absence of characteristic absorption bands.

Caption: Logical workflow for the IR spectral interpretation of 1-bromo-2-pentene.

Conclusion: A Self-Validating Approach to Structural Characterization

The power of IR spectroscopy lies in its ability to provide a unique "fingerprint" of a molecule, with characteristic absorptions that directly correlate to its functional groups.[4][21] For 1-bromo-2-pentene, the presence of distinct bands for the alkene C=C and vinylic C-H stretches, the alkyl C-H stretches, and the C-Br stretch provides a self-validating system for its structural identification. By following the rigorous experimental protocol and systematic interpretation workflow outlined in this guide, researchers and scientists can confidently and accurately characterize this important synthetic intermediate. This analytical approach, grounded in the fundamental principles of molecular vibrations, is an essential component of the toolkit for modern chemical research and drug development.

References

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33. Retrieved from [Link]

-

Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). (E)-1-bromo-2-pentene. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-2-pentene, predominantly trans - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Study.com. (n.d.). 4.Describe the procedure for preparing a liquid sample for infrared examination. 5. Although IR spectra of solids are most commonly run as KBr pellets, they are sometimes run as solutions. Even though. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 26). How To Run IR Spectroscopy? [Video]. YouTube. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-2-pentene, predominantly trans. PubChem Compound Database. Retrieved from [Link]

-

Emerald Cloud Lab. (2025, September 3). ExperimentIRSpectroscopy Documentation. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-2-pentene, predominantly trans - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Infrared Spectrum of Polyvinyl Alcohol. Retrieved from [Link]

-

Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Pentene, 5-bromo-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Pentene, 5-bromo-. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-bromo-1-pentene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR‐FTIR spectra of the organic phase recorded after contacting the.... Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.7 Interpreting Infrared Spectra - Organic Chemistry. Retrieved from [Link]

-

Re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

Sources

- 1. emeraldcloudlab.com [emeraldcloudlab.com]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 12.7 Interpreting Infrared Spectra - Organic Chemistry | OpenStax [openstax.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. scribd.com [scribd.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mt.com [mt.com]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Mass spectrometry fragmentation pattern of 1-bromo-2-pentene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-2-Pentene

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromo-2-pentene (C₅H₉Br). As a bifunctional molecule containing both an alkene and a reactive allylic bromide, its fragmentation is governed by distinct and predictable pathways. This document, intended for researchers and analytical scientists, elucidates the formation of the molecular ion, the characteristic bromine isotopic signature, and the primary fragmentation mechanisms, including allylic cleavage, alpha-cleavage, and neutral losses. By synthesizing established mass spectrometry principles, this guide offers a robust framework for the structural identification and characterization of this and similar halogenated unsaturated compounds.

Introduction: The Analytical Imperative

In the fields of synthetic chemistry and drug development, the unambiguous structural elucidation of intermediates and final compounds is paramount. Mass spectrometry (MS) serves as a cornerstone analytical technique, providing critical data on molecular weight and structure through the controlled fragmentation of ionized molecules.[1] 1-Bromo-2-pentene is a valuable synthetic intermediate, and understanding its behavior under mass spectrometric analysis is essential for reaction monitoring and quality control. This guide applies first principles of fragmentation to predict its EI-MS spectrum, a necessary approach given the limited availability of public domain spectral data.[1]

The primary ionization technique discussed is Electron Ionization (EI), typically at 70 eV, which imparts significant energy into the molecule, inducing reproducible fragmentation that serves as a molecular fingerprint.[1]

The Molecular Ion: A Halogenated Signature

The initial event in the mass spectrometer's ionization chamber is the removal of an electron to form a molecular radical cation (M⁺•).[2] For 1-bromo-2-pentene, the molecular formula is C₅H₉Br.[3][4] A defining characteristic of bromine-containing compounds is the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio.[5][6]

This isotopic distribution results in a distinctive molecular ion region containing two peaks of nearly equal intensity separated by two mass-to-charge (m/z) units:

-

M⁺ Peak: Corresponds to the molecule containing the ⁷⁹Br isotope.

-

M+2 Peak: Corresponds to the molecule containing the ⁸¹Br isotope.

The monoisotopic mass of the ⁷⁹Br-containing molecule is 147.98876 Da.[4] Therefore, the mass spectrum will exhibit prominent molecular ion peaks at m/z 148 and m/z 150 . This 1:1 doublet is a definitive indicator for the presence of a single bromine atom in the molecule.[7] Any fragment retaining the bromine atom will also exhibit this characteristic M⁺/M+2 pattern.

Core Fragmentation Pathways: A Mechanistic Exploration

The excess energy imparted to the molecular ion causes it to fragment through several predictable pathways. The fragmentation of 1-bromo-2-pentene is dictated by the relative strengths of its bonds and the stability of the resulting fragments.

Allylic Cleavage: The Predominant Fragmentation

The C-Br bond in 1-bromo-2-pentene is at an allylic position, making it susceptible to cleavage. The most favored fragmentation pathway for many alkenes and allylic compounds is allylic cleavage, which leads to the formation of a resonance-stabilized cation.[8][9][10]

In this case, the homolytic cleavage of the weak C-Br bond results in the loss of a bromine radical (•Br), forming a highly stable, resonance-delocalized pent-2-en-1-yl cation.

[C₅H₉Br]⁺• → [C₅H₉]⁺ + •Br

This [C₅H₉]⁺ cation has an m/z of 69 . Due to the exceptional stability of this allylic carbocation, the peak at m/z 69 is predicted to be the base peak (the most abundant ion) in the spectrum.

Alpha (α)-Cleavage Relative to the Double Bond

Alpha-cleavage, the breaking of a bond adjacent to the double bond, is another significant fragmentation route for alkenes.[11] For 1-bromo-2-pentene (CH₃CH₂–CH=CH–CH₂Br), this can occur on either side of the C=C bond.

-

Loss of an Ethyl Radical: Cleavage of the C₃-C₂ bond (alpha to the double bond) results in the loss of an ethyl radical (•C₂H₅). This pathway yields a bromine-containing fragment, the [C₃H₄Br]⁺ ion, which would appear as a characteristic doublet at m/z 119 and 121 .

[C₅H₉Br]⁺• → [C₃H₄Br]⁺ + •C₂H₅

-

Loss of a Bromomethyl Radical: Cleavage of the C₁-C₂ bond results in the loss of a bromomethyl radical (•CH₂Br). This forms the [C₄H₇]⁺ cation at m/z 55 . This fragment is commonly observed in the mass spectra of pentene isomers.[12]

[C₅H₉Br]⁺• → [C₄H₇]⁺ + •CH₂Br

Other Significant Fragmentations

Further fragmentation of the hydrocarbon backbone and rearrangements contribute to the overall spectrum:

-

Loss of HBr: The elimination of a neutral hydrogen bromide (HBr) molecule can occur, leading to a radical cation [C₅H₈]⁺• at m/z 68 .

-

Formation of [C₃H₅]⁺: Subsequent fragmentation of larger ions, likely through the loss of ethylene from the [C₅H₉]⁺ ion, can produce the stable allyl cation [C₃H₅]⁺ at m/z 41 . This is a very common fragment in the mass spectra of aliphatic alkenes.[13]

-

Formation of [C₂H₅]⁺: Simple cleavage of the alkyl chain can produce the ethyl cation [C₂H₅]⁺ at m/z 29 .[14]

Predicted Mass Spectrum Data Summary

The following table summarizes the key ions predicted to appear in the EI mass spectrum of 1-bromo-2-pentene.

| m/z (Mass-to-Charge Ratio) | Ion Formula | Proposed Ion Structure | Predicted Relative Abundance |

| 148 / 150 | [C₅H₉Br]⁺• | CH₃CH₂CH=CHCH₂Br⁺• | Low to Medium |

| 119 / 121 | [C₃H₄Br]⁺ | [CH=CHCH₂Br]⁺ | Medium |

| 69 | [C₅H₉]⁺ | [CH₃CH₂CH=CHCH₂]⁺ | High (Likely Base Peak) |

| 68 | [C₅H₈]⁺• | [Pentadiene]⁺• | Low |

| 55 | [C₄H₇]⁺ | [CH₃CH₂CH=CH]⁺ | Medium to High |

| 41 | [C₃H₅]⁺ | [CH₂=CHCH₂]⁺ | High |

| 29 | [C₂H₅]⁺ | [CH₃CH₂]⁺ | Medium |

Visualization of the Fragmentation Cascade

The logical relationships between the molecular ion and its primary fragments can be visualized using the following workflow diagram.

Caption: Predicted EI-MS fragmentation pathways of 1-bromo-2-pentene.

Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol should be employed. This approach ensures the separation of the analyte from any impurities before it enters the mass spectrometer.

Objective: To acquire the electron ionization (EI) mass spectrum of a 1-bromo-2-pentene sample.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

-

Ion Source: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 1-bromo-2-pentene (e.g., 100 ppm) in a high-purity volatile solvent such as dichloromethane or hexane.

-

-

Gas Chromatography (GC) Conditions:

-

Injector Port Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating isomers and related compounds.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 2 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Energy: 70 eV.

-

Mass Scan Range: m/z 25 to 250 amu.

-

Scan Rate: ≥ 2 scans/second.

-

Solvent Delay: Set a solvent delay of ~3 minutes to prevent the solvent peak from saturating the detector.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to 1-bromo-2-pentene based on its retention time.

-

Extract the mass spectrum from this peak.

-

Analyze the spectrum to identify the molecular ion peaks (m/z 148/150) and the key fragment ions as detailed in this guide.

-

Compare the empirical fragmentation pattern to the predicted pattern and, if available, to a reference library spectrum (e.g., NIST/EPA/NIH Mass Spectral Library).[15]

-

Conclusion

The mass spectrum of 1-bromo-2-pentene is predicted to be highly characteristic, defined by three key features: (1) a prominent M⁺/M+2 molecular ion doublet at m/z 148/150, confirming the presence of one bromine atom; (2) a base peak at m/z 69 resulting from the facile loss of the bromine radical to form a stable allylic cation; and (3) significant fragments at m/z 55 and 41, which are characteristic of the pentene backbone. This detailed analysis provides a robust predictive model for interpreting experimental data, aiding researchers in the confident identification and structural verification of this important synthetic building block.

References

-

Doc Brown's Chemistry. (n.d.). Introductory note on the mass spectrum of E/Z pent-2-ene (cis/trans isomers). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Save My Exams. (2025, July 4). The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the mass - spectrum of - Pent-1-ene (1-pentene). Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 2-Pentene, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). (E)-1-bromo-2-pentene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Whitman College. (2008). GCMS Section 6.9.4. Retrieved from [Link]

-

All 'Bout Chemistry. (2018, November 26). Part 6:Alkenes' Mass Spectrum(Fragmentation Pattern) for CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-pent-2-ene. In PubChem Compound Database. Retrieved from [Link]

-

Thomson, J. B. (1968). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 45(3), 169. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1-Pentene, 5-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Pentene. Retrieved from [Link]

-

Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Pentane, 2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Pentane, 1-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of British Columbia. (n.d.). Chapter 5. Mass spectrometry. Retrieved from [Link]

-

Prezi. (2024, December 26). Fragmentation Patterns of Alkyl Halides. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, November 1). α-cleavage of 1-pentene in EI-MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]

-

Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chem Talks. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-2-pentene, predominantly trans. In PubChem Compound Database. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. (E)-1-bromo-2-pentene [webbook.nist.gov]

- 4. 1-Bromo-pent-2-ene | C5H9Br | CID 140715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. GCMS Section 6.9.4 [people.whitman.edu]

- 9. youtube.com [youtube.com]

- 10. faculty.concordia.ca [faculty.concordia.ca]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. benchchem.com [benchchem.com]

- 13. image diagram mass spectrum of pent-1ene 1-pentene fragmentation pattern of ions for analysis and identification of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. 2-Pentene, (E)- [webbook.nist.gov]

Synthesis of (E)-1-bromopent-2-ene via allylic bromination of (E)-pent-2-ene

An In-Depth Technical Guide to the Synthesis of (E)-1-bromopent-2-ene via Allylic Bromination of (E)-pent-2-ene

Introduction

Allylic bromination is a cornerstone of synthetic organic chemistry, providing a powerful method for the introduction of a bromine atom at a position adjacent to a carbon-carbon double bond. This functionalization is particularly valuable as the resulting allylic bromides are versatile intermediates for a wide array of subsequent transformations, including nucleophilic substitution and elimination reactions. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent, stands as a classic and highly effective method for achieving this transformation, particularly due to its ability to maintain a low concentration of bromine in the reaction mixture, thereby minimizing competing electrophilic addition reactions.

This guide provides a comprehensive overview of the synthesis of (E)-1-bromopent-2-ene from (E)-pent-2-ene using NBS. We will delve into the underlying free-radical mechanism, provide a detailed experimental protocol, discuss methods for product characterization, and address potential challenges and optimization strategies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of this important synthetic transformation.

Reaction Mechanism and Stereoselectivity

The allylic bromination of (E)-pent-2-ene with NBS proceeds through a free-radical chain mechanism. This process is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means.

The mechanism can be broken down into three key stages:

-

Initiation: The reaction begins with the homolytic cleavage of the radical initiator to generate two radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present to form a bromine radical.

-

Propagation: This stage consists of two repeating steps. First, a bromine radical abstracts an allylic hydrogen from (E)-pent-2-ene to form a resonance-stabilized allylic radical and HBr. Subsequently, this newly formed HBr reacts with NBS to produce a bromine molecule and succinimide. The bromine molecule then reacts with the allylic radical to yield the desired product, (E)-1-bromopent-2-ene, and another bromine radical, which continues the chain reaction.

-

Termination: The reaction is terminated when two radicals combine to form a non-radical species.

The regioselectivity of this reaction is governed by the stability of the resulting allylic radical. The abstraction of a hydrogen atom from the C1 position of (E)-pent-2-ene leads to a more stable secondary allylic radical compared to the primary radical that would be formed by abstraction from the C4 position. The resonance stabilization of this intermediate is key to the selectivity of the reaction. The stereoselectivity, favoring the (E)-isomer, is a result of the thermodynamic stability of the trans configuration, which minimizes steric hindrance.

Caption: Free-radical mechanism of allylic bromination.

Experimental Protocol

This section provides a detailed procedure for the synthesis of (E)-1-bromopent-2-ene.

Materials and Reagents

| Chemical Name | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Hazards |

| (E)-pent-2-ene | C5H10 | 70.13 | 36.3 | 0.648 | Highly flammable, Irritant |

| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | - | 2.098 | Corrosive, Lachrymator |

| Carbon tetrachloride | CCl4 | 153.82 | 76.7 | 1.594 | Toxic, Carcinogen |

| 2,2'-Azobisisobutyronitrile (AIBN) | C8H12N4 | 164.21 | 103 (dec.) | 1.1 | Flammable solid, Toxic |

| Sodium bicarbonate | NaHCO3 | 84.01 | - | 2.2 | - |

| Anhydrous magnesium sulfate | MgSO4 | 120.37 | - | 2.66 | - |

Equipment Setup

A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a heating mantle is required. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Caption: Workflow for the synthesis of (E)-1-bromopent-2-ene.

Step-by-Step Synthesis Procedure

-

To a 250 mL round-bottom flask, add (E)-pent-2-ene (10.0 g, 142.6 mmol), N-Bromosuccinimide (25.4 g, 142.6 mmol), and carbon tetrachloride (100 mL).

-

Add a catalytic amount of AIBN (0.234 g, 1.43 mmol).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux (approximately 77 °C) using a heating mantle. The reaction is initiated by the decomposition of AIBN, which can be observed by the evolution of nitrogen gas.

-

Maintain the reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining HBr.

-

Wash with water (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure.

-

Purify the crude product by fractional distillation to obtain (E)-1-bromopent-2-ene as a colorless liquid.

Characterization of (E)-1-bromopent-2-ene

-

Physical Properties:

-

Boiling Point: 122-124 °C

-

Refractive Index: ~1.47

-

-

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 5.85-5.75 (m, 1H, =CH), 5.65-5.55 (m, 1H, =CH), 3.95 (d, J = 7.2 Hz, 2H, BrCH₂), 2.10-2.00 (m, 2H, CH₂CH₃), 0.98 (t, J = 7.5 Hz, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 135.5, 125.0, 35.0, 25.5, 12.5.

-

IR (neat): ν 3030, 2965, 2930, 1670, 1450, 1210, 965 cm⁻¹. The peak at 965 cm⁻¹ is characteristic of the trans C-H bend of the double bond.

-

Process Optimization and Troubleshooting

Choice of Reagents and Conditions

-

Brominating Agent: NBS is the reagent of choice for allylic bromination as it provides a low, constant concentration of Br₂ through its reaction with HBr, which suppresses the competing ionic addition of bromine to the double bond.

-

Radical Initiator: AIBN is often preferred over benzoyl peroxide as it is less prone to side reactions and its decomposition rate is less solvent-dependent. The amount of initiator should be kept catalytic.

-

Solvent: Carbon tetrachloride is a traditional solvent for this reaction due to its inertness. However, due to its toxicity and environmental concerns, alternative solvents such as cyclohexane or benzene may be used.

-

Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure a sufficient rate of radical initiation.

Common Side Reactions and Byproducts

-

Vinylic Bromination: Abstraction of a vinylic hydrogen is energetically unfavorable and generally not observed.

-

Dibromination: Over-bromination can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long.

-

Isomerization: Some isomerization of the double bond to form (Z)-1-bromopent-2-ene may occur, though the (E)-isomer is the major product.

Troubleshooting Guide

| Problem | Probable Cause(s) | Solution(s) |

| Low Yield | Incomplete reaction, loss of product during work-up. | Monitor reaction closely by TLC/GC. Ensure efficient extraction and careful distillation. |

| Impure Product | Presence of succinimide, unreacted NBS, or byproducts. | Thoroughly wash the crude product. Optimize purification conditions (e.g., distillation column efficiency). |

| Reaction fails to initiate | Inactive initiator, presence of radical inhibitors. | Use fresh AIBN. Ensure reagents and solvent are pure. |

Safety Precautions

-

N-Bromosuccinimide: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Carbon Tetrachloride: Toxic and a suspected carcinogen. Use in a fume hood and avoid inhalation or skin contact. Consider using a safer alternative solvent if possible.

-

(E)-1-bromopent-2-ene: Alkyl halides are generally toxic and irritants. Handle with care and avoid exposure.

-

AIBN: Flammable solid and toxic. Handle with care and store appropriately.

All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

The synthesis of (E)-1-bromopent-2-ene via the allylic bromination of (E)-pent-2-ene with N-Bromosuccinimide is a reliable and efficient method for the preparation of this valuable synthetic intermediate. A thorough understanding of the free-radical mechanism, careful control of reaction conditions, and appropriate safety measures are essential for a successful outcome. The resulting (E)-1-bromopent-2-ene can be used in a variety of subsequent reactions, making this procedure a key transformation in the synthetic chemist's toolbox.

References

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds (The Wohl-Ziegler Reaction). Chemical Reviews, 43(2), 271–317. [Link]

-

Li, J. J. (2009). Wohl–Ziegler Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 169-176). John Wiley & Sons, Inc. [Link]

-

Greenwood, N. N., & Earnshaw, A. (1997). Chemistry of the Elements (2nd ed.). Butterworth-Heinemann. [Link]

A Technical Guide to the Stereoselective Synthesis of (Z)-1-bromo-pent-2-ene

Abstract: (Z)-1-bromo-pent-2-ene is a valuable bifunctional reagent in organic synthesis, serving as a versatile building block for the introduction of the (Z)-pent-2-enyl moiety in the construction of complex molecular architectures, including natural products and pharmaceutical agents. Its utility stems from the presence of both a stereodefined double bond and a reactive allylic bromide. This technical guide provides an in-depth analysis of the primary methodologies for the stereoselective synthesis of this target molecule. We will explore the mechanistic underpinnings, practical considerations, and detailed experimental protocols for two principal strategies: the Z-Selective Wittig Reaction and the Stereochemical Relay from Alkyne Precursors. A comparative analysis is included to assist researchers in selecting the optimal synthetic route based on laboratory-specific constraints and objectives.

Introduction

The precise control of alkene geometry is a cornerstone of modern organic synthesis. (Z)-allylic halides, such as (Z)-1-bromo-pent-2-ene, are particularly important intermediates. They can participate in a variety of transformations, including nucleophilic substitution and cross-coupling reactions, where the geometry of the double bond is often retained in the final product.[1][2] While commercially available as a mixture of isomers, applications in stereospecific synthesis necessitate access to the pure (Z)-isomer.[1] This guide focuses on reliable and high-selectivity methods to achieve this synthetic goal.

Strategy 1: The Z-Selective Wittig Reaction

The Wittig reaction is a powerful and widely used method for alkene synthesis from carbonyl compounds and phosphonium ylides.[3][4] The stereochemical outcome is highly dependent on the nature of the ylide. For the synthesis of (Z)-alkenes, the use of non-stabilized ylides under salt-free conditions is the method of choice.[5][6]

Causality of Z-Selectivity

The high Z-selectivity observed with non-stabilized ylides (where the group attached to the carbanion is typically an alkyl group) is a result of kinetic control. The reaction proceeds through a concerted [2+2] cycloaddition mechanism, forming a four-membered oxaphosphetane intermediate.[4][6][7] The transition state leading to the syn-oxaphosphetane is sterically less hindered and forms faster than the corresponding anti-intermediate. This kinetically favored syn-oxaphosphetane then undergoes a syn-elimination to yield the (Z)-alkene and triphenylphosphine oxide.[5][7]

Key factors to maximize Z-selectivity include:

-

Non-Stabilized Ylide: The ylide must be reactive, favoring the kinetic pathway.

-

Salt-Free Conditions: Lithium salts can coordinate to the intermediates, promoting equilibration of the oxaphosphetane, which can lead to the more thermodynamically stable (E)-alkene.[3][7] Using bases like sodium amide (NaNH₂) or sodium hexamethyldisilazide (NaHMDS) is crucial.

-

Aprotic, Non-polar Solvents: Solvents like THF or diethyl ether are typically used.

-

Low Temperatures: Lowering the reaction temperature further favors the kinetic product by preventing intermediate equilibration.

Synthetic Workflow Diagram

Sources

A Technical Guide to 1-Bromo-2-Pentene Isomers: Synthesis, Commercial Availability, and Practical Applications

Abstract

1-Bromo-2-pentene is a versatile halogenated alkene that serves as a critical C5 building block in advanced organic synthesis. Its utility in constructing complex molecular frameworks makes it a compound of significant interest to researchers in the pharmaceutical, agrochemical, and fine chemical industries. This technical guide provides a comprehensive overview of the commercial availability of 1-bromo-2-pentene's (E) and (Z) isomers, details established synthetic and purification protocols, and explores its applications. The content herein is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively source, synthesize, and utilize these valuable reagents.

Introduction to 1-Bromo-2-pentene: Structure and Properties

1-Bromo-2-pentene (C₅H₉Br) is an organobromine compound characterized by a five-carbon chain containing a double bond between carbons 2 and 3, and a bromine atom at the C1 position.[1] The geometry of the double bond gives rise to two distinct stereoisomers: (E)-1-bromo-2-pentene (trans) and (Z)-1-bromo-2-pentene (cis).[2] These isomers possess identical molecular formulas and weights but can exhibit different physical properties and reactivity in stereospecific reactions.[2]

The presence of both a reactive carbon-bromine bond and a carbon-carbon double bond makes it a bifunctional intermediate capable of undergoing a variety of transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions.[3]

Key Physicochemical and Spectroscopic Data:

| Property | Value | CAS Numbers |

| Molecular Formula | C₅H₉Br | (E)-isomer: 7348-71-2[4][5] |

| Molecular Weight | 149.03 g/mol [1] | (Z)-isomer: 7348-78-9[6][7] |

| Boiling Point | ~122 °C (lit.)[8][9] | Mixture: 20599-27-3[5] |

| Density | ~1.26 g/mL at 25 °C (lit.)[8] | |

| Refractive Index | n20/D ~1.478 (lit.)[6][8] | |

| Flash Point | 23 °C (73.4 °F)[6] |

Spectroscopic analysis is fundamental for distinguishing between the isomers. In ¹H NMR spectroscopy, the vinyl protons (CH =CH ) resonate between 5.5-5.9 ppm, and the coupling constants between them are diagnostic for assigning the geometry. The allylic protons adjacent to the bromine (Br-CH ₂) typically appear as a doublet around 3.9-4.1 ppm.

Commercial Availability and Procurement

1-Bromo-2-pentene is commercially available from several major chemical suppliers. It is most commonly sold as a mixture of (E) and (Z) isomers, with the thermodynamically more stable (E)-isomer (trans) being the predominant form in most offerings. Researchers requiring the pure (Z)-isomer often face more limited availability or higher costs, sometimes necessitating in-house synthesis.[6]

Table 1: Prominent Commercial Suppliers of 1-Bromo-2-pentene Isomers

| Supplier | Product Name/Number | CAS No. | Purity / Specification |

| Sigma-Aldrich (Merck) | 1-Bromo-2-pentene, predominantly trans | 7348-71-2 | 95% |

| Alfa Aesar | 1-Bromo-2-pentene, mixture of isomers | 20599-27-3 | Mixture of (E) and (Z) |

| TCI Chemicals | 1-Bromo-2-pentene (mixture of cis and trans) | 20599-27-3 | >97.0% |

| AK Scientific, Inc. | (Z)-1-Bromo-2-pentene | 7348-78-9 | Specification not listed[6] |

| BLDpharm | (Z)-1-Bromopent-2-ene | 7348-78-9 | Specification not listed[10] |

| MolPort | (2E)-1-bromopent-2-ene | 7348-71-2 | Available from multiple sources |

Note: Availability and specifications are subject to change. It is crucial to consult the supplier's current catalog and certificate of analysis for the most up-to-date information.

Synthesis and Purification Strategies